molecular formula C18H14FN3S B5406825 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE

2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5406825
M. Wt: 323.4 g/mol
InChI Key: ASQIQBYPOHTCFT-UHFFFAOYSA-N
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Description

2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorophenyl and thiophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3S/c1-2-15-17(12-3-5-14(19)6-4-12)18-20-9-7-16(22(18)21-15)13-8-10-23-11-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQIQBYPOHTCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the 4-Fluorophenyl Group: This can be achieved through a substitution reaction using a fluorinated aromatic compound.

    Attachment of the Thiophen-3-yl Group: This step often involves a cross-coupling reaction, such as Suzuki or Stille coupling, to introduce the thiophenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-ETHYL-3-(4-FLUOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-ETHYL-

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